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C.I. Solvent Blue 83

Cat. No.: B1166096
CAS No.: 103220-11-7
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Description

Historical Trajectories and Evolution of Research on Anthraquinone (B42736) Solvent Dyes

Anthraquinone dyes represent a significant class of synthetic organic dyes derived from the anthraquinone structure. They are recognized for their stability, brightness, and versatility, finding widespread use in industries such as textiles, paper, and plastics. github.comfrontiersin.org Historically, anthraquinone colorants have been used since antiquity, with natural sources like madder (Rubia tinctorum) being prominent until the advent of synthetic dyes in the late 19th century. researchgate.netwikipedia.orgresearchgate.net The development of synthetic anthraquinone dyes often stemmed from modifications of the core anthraquinone structure, typically involving the introduction of electron-donating groups like hydroxyl or amino groups at specific positions (1-, 4-, 5-, or 8-) to impart color. wikipedia.org Early synthetic routes often involved sulfonation or nitration of anthraquinone, followed by replacement of these groups with amino, alkylamino, hydroxy, or alkoxy functionalities. wikipedia.org

Research on anthraquinone dyes has evolved from focusing on synthesis and application in traditional dyeing processes to more advanced areas. The stability and complex aromatic structures of anthraquinone dyes, while advantageous for color fastness, also contribute to their resistance to degradation, posing environmental challenges. frontiersin.orgbiotechnologia-journal.orgfrontiersin.org This has spurred research into eco-friendly and sustainable approaches, including the development of more environmentally responsible anthraquinone products and the exploration of biodegradation methods for wastewater treatment. github.comfrontiersin.orgbiotechnologia-journal.org

The evolution of research also encompasses analytical techniques for identifying anthraquinone dyes in various matrices, including historical textiles and cosmetic products. researchgate.netresearchgate.netcore.ac.ukmdpi.com Advances in techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and surface-enhanced Raman spectroscopy (SERS) have enabled detailed analysis and identification of these compounds, even in complex samples. researchgate.netresearchgate.netcore.ac.uk

Scope and Academic Relevance of Current Investigations on C.I. Solvent Blue 83

Current academic investigations related to this compound, within the broader scope of anthraquinone solvent dyes, are relevant to several fields, including organic chemistry, materials science, environmental chemistry, and analytical chemistry. The academic relevance stems from the need to:

Develop more sustainable and efficient synthesis methods for anthraquinone solvent dyes. github.comresearchgate.net

Gain a deeper understanding of the relationship between the molecular structure of these dyes and their physical and chemical properties, such as solubility, spectral characteristics, and stability. researchgate.netwhiterose.ac.uk

Explore novel applications for solvent dyes in advanced materials and technologies.

Investigate the environmental fate and impact of these dyes and develop effective remediation strategies. frontiersin.orgbiotechnologia-journal.orgfrontiersin.org

Improve analytical techniques for the detection and identification of solvent dyes in complex matrices for quality control, environmental monitoring, and historical analysis. researchgate.netcore.ac.ukmdpi.com

While specific academic papers focusing exclusively on cutting-edge research solely on this compound in highly advanced contexts were not predominantly found in the provided results, its classification as an anthraquinone solvent dye with known applications places it within the scope of these ongoing research areas. For instance, studies on the electrochemical behavior of anthraquinone dyes contribute to understanding their redox properties, which can be relevant in various applications, including electrochromic displays or energy storage. researchgate.net Research into the interaction of anthraquinone dyes with different materials, such as liquid crystals, explores their potential in display technologies. whiterose.ac.uk

Detailed research findings on specific properties of this compound from the search results are limited, but general properties are available.

Table 1: General Properties of this compound

PropertyValueSource
NameThis compound worlddyevariety.com
Molecular StructureAnthraquinones worlddyevariety.com
CAS Registry Number103220-11-7 worlddyevariety.comchemsrc.comchemicalbook.com
ColorRed light blue worlddyevariety.com
Physical FormDark blue powder (for C.I. Solvent Blue 4, a related solvent blue dye) colorantsgroup.com
Solubility in WaterInsoluble worlddyevariety.com
Heat ResistanceStable up to 280°C worlddyevariety.com
Light FastnessWell worlddyevariety.com

Note: Some physical properties like "Dark blue powder" are inferred from information about related solvent blue dyes like C.I. Solvent Blue 4, as specific details for this compound were limited in the provided snippets. colorantsgroup.com

Research on the synthesis of solvent dyes, including anthraquinone types, continues to explore methods to achieve high dye content and stable liquid concentrates, which are advantageous for handling and application. google.comgoogle.com The academic relevance lies in optimizing reaction conditions, exploring new catalytic systems, and understanding the factors influencing dye solubility and stability in various organic solvents. researchgate.netgoogle.comgoogle.com

The study of anthraquinone dyes in historical textiles also holds academic relevance, contributing to the understanding of historical dyeing practices and the degradation of organic colorants over time. researchgate.netresearchgate.netcore.ac.ukmorana-rtd.com While this area might not directly focus on the advanced research contexts of synthetic this compound, it provides valuable historical context to the broader class of anthraquinone colorants.

Properties

CAS No.

103220-11-7

Molecular Formula

C12H11N3

Synonyms

C.I. Solvent Blue 83

Origin of Product

United States

Advanced Synthetic Methodologies and Process Optimization for C.i. Solvent Blue 83

Novel Synthetic Routes and Mechanistic Studies of Anthraquinone (B42736) Chromophore Formation

Anthraquinone dyes are characterized by a chromophoric group formed through the conjugation of C=O and C=C bonds within the anthraquinone core. frontiersin.orgfrontiersin.org The formation of this core and its subsequent functionalization are key steps in synthesizing anthraquinone-based solvent dyes like some variants potentially related to C.I. Solvent Blue 83.

Traditional methods for synthesizing anthraquinone dyes often involve reactions such as the condensation of substituted benzenes or naphthalenes followed by oxidation to form the anthraquinone ring system. frontiersin.orgfrontiersin.org Novel synthetic routes aim to improve efficiency, reduce reaction steps, and utilize more readily available starting materials. Mechanistic studies in this area focus on understanding the detailed reaction pathways, transition states, and factors influencing yield and selectivity. For instance, the aryl amination of bromoacids is a significant reaction in synthesizing anthraquinone-type dyes or chromophores. google.com Industrial processes using cuprous chloride as a catalyst in aqueous media for this reaction face challenges due to the instability of Cu+ and the formation of byproducts from hydrolysis and debromination. google.com Research into alternative catalytic systems and reaction conditions is crucial for developing more efficient and cleaner synthetic routes.

Catalytic Approaches in this compound Synthesis Research

Catalysis plays a vital role in improving the efficiency and sustainability of dye synthesis. In the context of anthraquinone and related solvent dyes, catalytic approaches are explored for various steps, including cyclization, amination, and functionalization reactions. google.comlookchem.com

Research into catalytic systems for aryl amination in anthraquinone synthesis, for example, investigates catalysts that can overcome the limitations of traditional copper-based systems, such as their instability and the generation of metal waste. google.com Novel catalytic systems, potentially involving other transition metals or organocatalysts, could offer improved activity, selectivity, and stability under milder reaction conditions. The use of specific ligands can also enhance catalyst performance and direct the reaction towards the desired product while minimizing byproduct formation. lookchem.com

Green Chemistry Principles in this compound Manufacturing Research

Incorporating green chemistry principles into the manufacturing of dyes like this compound is essential for reducing environmental impact. lookchem.com This involves minimizing waste generation, using less hazardous chemicals, and improving energy efficiency.

Solvent System Engineering for Enhanced Synthetic Efficiency

Solvent selection and engineering are critical aspects of green chemistry in dye synthesis. Traditional methods often rely on volatile organic solvents, which can pose environmental and health risks. Research focuses on exploring alternative solvent systems that are less toxic, renewable, and facilitate more efficient reactions. researchgate.net

This includes investigating reactions in water, supercritical fluids, ionic liquids, or bio-based solvents. researchgate.net Solvent system engineering can also involve optimizing solvent mixtures to enhance reactant solubility, improve mass transfer, and influence reaction kinetics and selectivity. For example, studies on solvent engineering in other chemical processes have shown that careful selection and modification of solvent systems can lead to improved yields and reduced reaction times. researchgate.net

Reduction of Byproduct Formation in this compound Synthesis

Minimizing byproduct formation is a key aspect of green chemistry and process optimization. Byproducts reduce yield, complicate purification, and generate waste that requires disposal. Research in this area focuses on understanding the mechanisms leading to byproduct formation and developing strategies to suppress these undesired reactions.

This can involve optimizing reaction parameters such as temperature, pressure, reactant concentration, and reaction time. google.com The design of more selective catalysts and the use of additives or different reaction pathways can also help in reducing byproduct formation. google.com For instance, in the aryl amination of bromoacids for anthraquinone dyes, side reactions like hydrolysis and debromination can occur, leading to significant byproduct formation. google.com Research aims to develop methods that favor the desired amination reaction over these competing pathways.

Process Intensification and Scale-Up Methodologies in this compound Production Research

Process intensification (PI) involves designing and developing novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient technologies. utwente.nl Applying PI principles to dye production can significantly improve manufacturing efficiency and reduce costs.

Scale-up methodologies focus on translating laboratory-scale synthetic routes into large-scale industrial processes. This involves addressing challenges related to heat and mass transfer, mixing, reaction control, and product isolation at a larger scale. whiterose.ac.uk Research in this area for this compound would involve designing intensified reactors, such as continuous flow systems or microreactors, which can offer better control over reaction conditions and improved efficiency compared to traditional batch reactors. utwente.nlwhiterose.ac.uk Techniques like continuous precipitation or filtration could also be explored for more efficient product isolation and purification at scale. whiterose.ac.ukcore.ac.uk

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound103220-11-7 (CAS, CID not found directly for 83, using CAS)
C.I. Solvent Blue 46051 (Note: CID 6051 is for C.I. Solvent Blue 7, CAS 60-09-3. However, CAS 6786-83-0 for Solvent Blue 4 leads to CID 407402 for a related compound and CID 160900 for the specific compound. Using 160900 for C.I. Solvent Blue 4 based on structure/CAS match). nih.govcymitquimica.com
Cuprous Chloride11189
1,4-dihydroxyanthraquinone10268
2,4-diaminobenzenesulfonic acid25523
Boric acid7628
Sodium hydrosulfite24451
Potassium hydroxide (B78521)14794
Benzanthrone9161
Sodium acetate8814
Sodium chlorate23668
Triglycol8173

Interactive Data Table Example (Illustrative based on general dye synthesis concepts, specific data for this compound synthesis is limited in search results):

Synthetic RouteCatalyst SystemSolvent SystemTemperature (°C)Reaction TimeYield (%)Key Byproducts
Route ACuClWater8012 hours75Hydrolyzed product, Debrominated product
Route BNovel Palladium ComplexEthanol/Water608 hours90Minor impurities
Route COrganocatalystIonic Liquid1006 hours88Dimerization product

Note: This table is purely illustrative and based on general concepts in dye synthesis research. Actual data for this compound would require specific experimental studies.

Spectroscopic and Advanced Analytical Characterization Techniques for C.i. Solvent Blue 83 Studies

High-Resolution Spectroscopic Probes for Molecular Structure Elucidation of C.I. Solvent Blue 83

To confirm the identity and purity of this compound, a combination of high-resolution spectroscopic techniques is employed. These methods provide detailed information about the compound's atomic connectivity and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons on the anthraquinone (B42736) core and the substituent groups. The chemical shifts, integration, and coupling patterns of these signals offer insights into the substitution pattern of the molecule. Similarly, the ¹³C NMR spectrum reveals the number of unique carbon environments, distinguishing between aromatic, carbonyl, and aliphatic carbons.

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. For a compound like this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which aids in confirming its molecular formula.

Tandem mass spectrometry (MS/MS) further enhances structural characterization by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is often unique to a specific molecular structure and can be used to identify key structural motifs within the this compound molecule. By carefully analyzing the fragmentation pathways, researchers can deduce the connectivity of different substituent groups to the central anthraquinone core.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly sensitive to the types of chemical bonds present and their immediate environment.

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. For instance, strong absorptions in the carbonyl region (around 1650-1700 cm⁻¹) would be indicative of the quinone structure. Vibrations associated with aromatic C-H and C=C bonds, as well as those from any amino or alkyl substituents, would also be present.

Raman spectroscopy provides complementary information to IR spectroscopy. By analyzing shifts in the vibrational frequencies upon changes in the solvent or upon interaction with other molecules, both IR and Raman spectroscopy can be utilized to study intermolecular interactions, such as hydrogen bonding, involving this compound.

Computational and Theoretical Investigations of C.i. Solvent Blue 83

Density Functional Theory (DFT) Applications for Electronic Structure and Spectroscopic Prediction of C.I. Solvent Blue 83

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. Applications of DFT would provide fundamental insights into the electron distribution, molecular geometry, and reactivity of this compound. Such studies are crucial for understanding its color, stability, and interactions with its environment. However, specific DFT studies detailing the electronic and spectroscopic properties of this compound are not present in the available literature.

Frontier Molecular Orbital (FMO) Analysis of this compound

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and electronic excitation properties. An FMO analysis for this compound would elucidate its electron-donating and accepting capabilities, which are fundamental to its function as a dye. No published data on the HOMO-LUMO energies or the spatial distribution of these orbitals for this compound could be located.

Prediction of Spectroscopic Parameters (UV-Vis, NMR) for this compound

Time-Dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules, which is directly related to their color. Similarly, DFT calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable information about the molecular structure. A computational prediction of these parameters for this compound would allow for a direct comparison with experimental data, aiding in the validation of both theoretical models and experimental findings. Unfortunately, no such computational spectroscopic studies for this specific dye were identified.

Molecular Dynamics (MD) Simulations of this compound in Solvation Environments and Materials

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. For a solvent dye like this compound, MD simulations would be invaluable for understanding its behavior in various solvents and materials, such as polymers or inks. These simulations can reveal information about how the dye dissolves, aggregates, and interacts with its host medium at an atomic level.

Solvent–Solute Interactions and Aggregation Behavior of this compound

The interaction between a dye molecule (solute) and the surrounding solvent molecules governs its solubility and stability. MD simulations can model these interactions to predict how this compound orients itself within a solvent and whether it has a tendency to aggregate. google.com Dye aggregation can significantly affect the color and performance of a product. google.com Research detailing the specific solvent-solute interaction energies or aggregation tendencies of this compound through MD simulations is not available.

Intermolecular Forces and Hydrogen Bonding in this compound Systems

The fixation of dyes to substrates often involves intermolecular forces, such as van der Waals forces and hydrogen bonds. google.comgoogle.com MD simulations can provide a detailed picture of these non-covalent interactions between this compound and other molecules, whether they are solvent molecules or part of a polymer fiber. google.com This information is critical for designing dyeing processes and formulating stable ink compositions. Specific studies quantifying the intermolecular forces or mapping the hydrogen bond networks for this compound are absent from the scientific literature.

Quantum Chemical Calculations for Reaction Pathway Elucidation in this compound Degradation

Quantum chemical calculations, including DFT, can be used to model chemical reactions, such as the degradation of a dye molecule. By calculating the energies of reactants, transition states, and products, researchers can elucidate the most likely pathways for degradation under various conditions (e.g., exposure to light or chemicals). This knowledge is essential for assessing the durability and environmental fate of the dye. A search for such theoretical studies on the degradation mechanisms of this compound yielded no results.

Computational Design Principles for Modified this compound Analogues

The rational design of novel analogues of this compound with tailored properties necessitates a deep understanding of the intricate relationship between molecular structure and functionality. While direct computational studies specifically targeting this compound are not extensively available in public literature, a wealth of knowledge can be extrapolated from theoretical investigations on structurally similar dye classes, such as anthraquinone (B42736) and quinoline (B57606) derivatives. These studies provide a robust framework of computational design principles that can be effectively applied to the strategic modification of the this compound scaffold. The primary tools for these investigations are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which have proven reliable in predicting the electronic and optical properties of complex dye molecules. uclouvain.benih.gov

The core strategy in designing modified this compound analogues revolves around the strategic introduction of various substituent groups at different positions on the core aromatic structure. The nature and positioning of these substituents can profoundly influence the dye's color, stability, and other key characteristics. Computational methods, particularly DFT, are instrumental in predicting how these modifications will alter the electronic landscape of the molecule. nih.gov

A critical aspect of computational dye design is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, often referred to as the HOMO-LUMO gap, is a key determinant of the molecule's absorption wavelength and, consequently, its color. researchgate.net By systematically altering the substituents on the this compound framework, it is possible to modulate this energy gap. For instance, the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at specific locations can raise or lower the HOMO and LUMO energy levels, respectively, leading to a smaller energy gap and a bathochromic shift (a shift to longer wavelengths, resulting in a deeper color). Conversely, strategic placement of other groups can widen the gap, causing a hypsochromic shift (a shift to shorter wavelengths).

Computational studies on analogous anthraquinone dyes have demonstrated that the variation in color and redox stability among different derivatives is primarily attributable to variations in the HOMO, which is often located on the substituents and the outer rings of the anthraquinone core. acs.orgnorthumbria.ac.uk The LUMO, in contrast, is frequently centered on the central core and any carbonyl groups. mdpi.comnih.gov This understanding allows for a targeted approach to modification; to alter the color, one would focus on substituents that directly influence the HOMO energy.

Furthermore, the position of these substituents is as crucial as their electronic nature. Investigations into substituted anthraquinones have revealed that different substitution patterns lead to varied optical properties. mdpi.com For example, modifications at the 1,5-positions versus the 2,6-positions of an anthraquinone core can result in significant differences in the molecule's aspect ratio and transition dipole moment, which in turn affects its alignment and dichroic performance in applications like liquid crystal displays. acs.orgacs.org Similar principles can be applied to the this compound structure to fine-tune its properties for specific applications.

Beyond color, computational models can also predict other important properties. For instance, the stability of the dye, including its photostability and redox stability, can be inferred from calculated molecular orbital energies and bond dissociation energies. researchgate.net By analyzing the effects of different functional groups on these parameters, more robust and durable dye analogues can be designed.

The following table summarizes key computational design principles derived from studies on related dye structures, which can be applied to the modification of this compound:

Design PrincipleComputational MethodTarget PropertyPredicted Effect on this compound Analogue
Modulation of HOMO-LUMO Energy Gap DFT, TD-DFTColor (Absorption Wavelength)Introduction of EDGs/EWGs to induce bathochromic or hypsochromic shifts.
Analysis of Frontier Molecular Orbital Distribution DFTColor and Redox StabilitySubstituents influencing the HOMO will have a greater impact on color. acs.orgnorthumbria.ac.uk
Positional Isomerism of Substituents DFTOptical and Alignment PropertiesVarying substituent positions to alter the transition dipole moment and molecular geometry. mdpi.com
Calculation of Molecular Stability Parameters DFTPhotostability and Redox StabilityEvaluation of bond dissociation energies and orbital energies to predict durability. researchgate.net

In silico screening of a virtual library of this compound analogues, each with different functional groups at various positions, can be performed using these computational principles. This approach allows for the pre-selection of the most promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new dyes with enhanced and specific functionalities. The reliability of these predictions is contingent on the level of theory and basis set employed in the calculations, with hybrid functionals often providing a good balance of accuracy and computational cost. uclouvain.benih.gov

Environmental Chemistry and Degradation Mechanisms of C.i. Solvent Blue 83

Advanced Oxidation Processes (AOPs) for C.I. Solvent Blue 83 Degradation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment techniques designed to remove organic pollutants from water and wastewater. These processes typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can effectively oxidize a wide range of complex organic compounds, including dyes ijcce.ac.irijcce.ac.ir. AOPs can be categorized based on the method of hydroxyl radical generation, including photocatalysis, electrochemical oxidation, ozonation, and Fenton-like processes ijcce.ac.irijcce.ac.ir.

Photocatalytic Degradation Mechanisms of this compound

Photocatalytic degradation utilizes semiconductor photocatalysts, such as titanium dioxide (TiO2), activated by light irradiation to generate electron-hole pairs nih.govacs.org. These charge carriers participate in redox reactions with adsorbed species on the catalyst surface, producing reactive oxygen species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O2⁻) nih.govacs.orgmdpi.com. These radicals are powerful oxidants that can attack and break down complex dye molecules into simpler, less harmful substances nih.govacs.orgmdpi.com.

The general mechanism involves the absorption of photons by the photocatalyst, exciting electrons from the valence band to the conduction band and leaving holes in the valence band nih.govacs.org. The electrons can reduce oxygen to superoxide radicals, while the holes can oxidize water or hydroxide (B78521) ions to hydroxyl radicals acs.orgmdpi.com. Dye molecules adsorbed on the catalyst surface are then degraded by these reactive species nih.govacs.orgmdpi.com. Factors influencing photocatalytic degradation efficiency include the initial dye concentration, pH of the solution, temperature, light intensity, and the intrinsic properties of the photocatalyst mdpi.com. Adsorption of dye molecules onto the photocatalyst surface is an initial and important step for the degradation reaction to occur mdpi.com.

Electrochemical Oxidation Pathways of this compound in Aqueous Systems

Electrochemical oxidation involves the application of an external electric field to generate strong oxidizing species on the surface of electrodes immersed in the wastewater researchgate.netresearchgate.net. These oxidizing species, which can include hydroxyl radicals and other reactive intermediates, directly or indirectly oxidize organic pollutants in the water researchgate.netresearchgate.net. The process can lead to the breakdown of complex dye molecules through various pathways, including direct electron transfer at the anode or reactions with electrochemically generated oxidants chinesechemsoc.orgrsc.org.

Electrochemical methods have been explored for the degradation of various dyes, with studies investigating the use of different electrode materials and electrolyte solutions researchgate.netresearchgate.net. The efficiency of electrochemical oxidation is influenced by parameters such as electrode material, current density, electrolyte composition, and pH researchgate.net. The degradation often proceeds through a series of oxidation and reduction cycles involving the active sites on the electrode surface rsc.org.

Ozonation and Fenton-like Processes for this compound Decolorization and Mineralization

Ozonation is an advanced oxidation process that uses ozone (O3) as a strong oxidizing agent to decolorize and degrade organic pollutants in water juniperpublishers.commdpi.com. Ozone can react with dyes through direct molecular oxidation or indirectly through the generation of highly reactive hydroxyl radicals via ozone decomposition in water juniperpublishers.commdpi.com. Direct ozonation is often selective and can rapidly break down double bonds in dye molecules, leading to decolorization juniperpublishers.com. Indirect oxidation by hydroxyl radicals is less selective and can lead to further mineralization of the degradation products mdpi.com.

Fenton and Fenton-like processes involve the reaction between hydrogen peroxide (H2O2) and ferrous ions (Fe2+) or other transition metal ions to generate hydroxyl radicals ijcce.ac.irnih.govmdpi.com. The classical Fenton reaction operates optimally under acidic conditions (around pH 3) nih.govacs.org. The hydroxyl radicals produced are highly reactive and can effectively oxidize a wide range of organic contaminants, including dyes ijcce.ac.irnih.gov. Photo-Fenton processes, which combine Fenton's chemistry with UV-Vis irradiation, can enhance the degradation rate by promoting the regeneration of Fe2+ ions and the photolysis of H2O2 nih.govcore.ac.uk. These processes can lead to significant decolorization and mineralization of dyes ijcce.ac.ircore.ac.uk.

Bioremediation Strategies for this compound and Related Anthraquinone (B42736) Dyes

Bioremediation offers an environmentally friendly and potentially cost-effective approach for treating dye-containing wastewater nih.govfrontiersin.orgbhu.ac.in. Microorganisms, including bacteria and fungi, can degrade or transform dyes through various metabolic pathways and enzymatic activities nih.govfrontiersin.orgbhu.ac.inmdpi.com. While specific data on the bioremediation of this compound is limited in the provided results, studies on the microbial and enzymatic degradation of related anthraquinone dyes and other complex dyes provide relevant insights acs.orgnih.govfrontiersin.org.

Microbial Degradation Pathways of this compound Metabolites

Microbial degradation of dyes can occur under both aerobic and anaerobic conditions, often involving different mechanisms ijcmas.com. Under anaerobic conditions, some microorganisms can cleave the azo bonds (-N=N-) present in many dyes, leading to the formation of colorless aromatic amines ijcmas.comnih.govresearchgate.net. These aromatic amines may then be further degraded under aerobic conditions through ring cleavage and subsequent mineralization ijcmas.com.

Bacteria capable of degrading anthraquinone dyes have been identified, and research is ongoing to understand their metabolic pathways nih.gov. Microbial consortia have also shown promise in enhancing decolorization and mineralization efficiency through synergistic interactions mdpi.com. The degradation pathways can involve a series of enzymatic reactions that break down the complex dye structure into simpler molecules nih.govnih.gov.

Enzymatic Decolorization and Detoxification of this compound Effluents

Enzymes produced by microorganisms play a crucial role in dye degradation acs.orgnih.govbhu.ac.in. Oxidoreductase enzymes, such as laccases, peroxidases, and azoreductases, are particularly important in breaking down the complex structures of dyes acs.orgbhu.ac.inmdpi.comresearchgate.net. Azoreductases catalyze the reductive cleavage of azo bonds, while laccases and peroxidases are involved in oxidative degradation of various dye structures, including those with anthraquinone chromophores acs.orgbhu.ac.in.

Enzymatic treatment can lead to both decolorization and detoxification of dye effluents nih.govbhu.ac.in. The efficiency of enzymatic degradation can be influenced by factors such as enzyme concentration, pH, temperature, and the presence of mediators ua.pt. Research is exploring ways to enhance enzymatic activity and stability, including the use of additives like ionic liquids and enzyme immobilization techniques ua.pt.

Adsorption Phenomena and Mechanisms of this compound on Novel Adsorbents

Adsorption is recognized as a promising, simple, and economical method for the removal of dyes from wastewater chemblink.comthescipub.com. This technique involves the accumulation of dye molecules onto the surface of an adsorbent material. The efficiency of the adsorption process is influenced by the surface chemistry of both the adsorbent and the dye, as well as the kinetics of the adsorption process mdpi.comnih.gov.

Surface Chemistry and Adsorption Kinetics of this compound

The adsorption of dyes like this compound onto adsorbent materials is governed by various interactions, including electrostatic attraction, hydrogen bonding, and π–π interactions acs.org. The surface chemistry of the adsorbent, such as its functional groups and surface charge, plays a crucial role in determining its affinity for the dye molecules canada.ca. Similarly, the chemical structure and properties of the dye, including its ionic nature (if applicable) and molecular size, influence how it interacts with the adsorbent surface Current time information in Davidson County, US..

Adsorption kinetics describe the rate at which dye molecules are taken up by the adsorbent over time mdpi.com. Studies on the adsorption of various dyes, including Methylene Blue (a cationic dye sometimes classified under C.I. Solvent Blue) and other reactive dyes, have shown that the adsorption process often follows pseudo-first-order or pseudo-second-order kinetic models nih.govCurrent time information in Davidson County, US.fishersci.ca. The pseudo-second-order model suggests that the adsorption rate is dependent on the amount of dye adsorbed on the adsorbent surface and the amount of dye remaining in the solution, indicating a chemisorption mechanism in some cases nih.gov. Intraparticle diffusion models are also used to evaluate if the diffusion of dye molecules into the pores of the adsorbent is the rate-limiting step Current time information in Davidson County, US..

Adsorption equilibrium is described by isotherm models, such as the Langmuir and Freundlich models, which relate the amount of dye adsorbed onto the adsorbent to the concentration of dye in the solution at equilibrium nih.govCurrent time information in Davidson County, US.fishersci.ca. The Langmuir isotherm typically describes monolayer adsorption on a homogeneous surface, while the Freundlich isotherm describes multilayer adsorption on a heterogeneous surface nih.govCurrent time information in Davidson County, US..

Development of Advanced Adsorbent Materials for this compound Removal

Significant research has focused on developing novel and cost-effective adsorbent materials for dye removal from wastewater chemblink.comthescipub.comacs.orgresearchgate.net. These materials include modified natural adsorbents, agricultural and industrial waste materials, and advanced nanomaterials thescipub.comacs.orgresearchgate.net.

Examples of materials explored for dye adsorption include activated carbon derived from various biomass sources, chitosan-based composites, and modified clay materials like tripoli (B1170413) nih.govchemblink.comthescipub.comfrontiersin.orgcanada.ca. Chemical modifications of adsorbent materials, such as treatment with acids or bases, can enhance their adsorption capacity by introducing or increasing the abundance of functional groups that interact favorably with dye molecules Current time information in Davidson County, US.. Nanomaterials, such as nanoscale zero-valent iron supported on graphene, have also shown high adsorption capabilities for dyes acs.orgcanada.ca.

The effectiveness of an adsorbent is evaluated based on its adsorption capacity, removal efficiency, and reusability nih.govacs.org. High adsorption capacity indicates that the material can remove a large amount of dye per unit mass of adsorbent nih.gov. Removal efficiency refers to the percentage of dye removed from the solution nih.gov. Reusability is important for the economic viability of the adsorption process nih.govacs.org.

While specific studies on the adsorption of this compound on novel adsorbents are limited in the provided search results, the principles and findings from studies on similar anthraquinone dyes and other classes of dyes provide valuable insights into the potential approaches and mechanisms for its removal using advanced adsorbent materials.

Environmental Fate Modeling and Persistent Organic Pollutant (POP) Assessment for Anthraquinone Dyes

Anthraquinone dyes, including this compound, are characterized by their stable and complex aromatic structures, which contribute to their resistance to natural degradation in the environment frontiersin.orgresearchgate.netresearchgate.netresearchgate.net. This persistence raises concerns about their potential environmental fate and their assessment as Persistent Organic Pollutants (POPs).

Environmental fate modeling aims to predict how a chemical substance will distribute and persist in different environmental compartments, such as water, sediment, soil, and air. Factors influencing the environmental fate of dyes include their solubility in water, vapor pressure, and susceptibility to degradation processes like biodegradation and photodegradation fishersci.ca.

Anthraquinone dyes are generally considered resistant to conventional biological wastewater treatment methods due to their complex structures frontiersin.orgresearchgate.netresearchgate.net. While some microbial decolorization of anthraquinone dyes has been observed, complete degradation can be challenging researchgate.netresearchgate.net. The presence of fused aromatic rings in their structure contributes to their recalcitrance frontiersin.orgresearchgate.net.

The assessment of a substance as a POP is based on criteria such as persistence, bioaccumulation, long-range environmental transport, and toxicity. Anthraquinone dyes have been noted for their high thermal stability and resistance to degradation, suggesting a potential for persistence in the environment researchgate.net. Some anthraquinone dyes have also been identified as potentially carcinogenic and mutagenic, raising concerns about their toxicity frontiersin.orgresearchgate.netresearchgate.netresearchgate.net.

C.i. Solvent Blue 83 in Advanced Materials Science Research

Incorporation and Interaction of C.I. Solvent Blue 83 within Polymer Matrices for Functional Materials

The incorporation of dyes like this compound into polymer matrices is a key area of research for developing functional materials. This process involves understanding how the dye integrates with the polymer chains and the resulting impact on the material's properties. The effectiveness of this incorporation is influenced by the nature of the solvent used, which can affect the polymer's structure and the dye's dispersion within it. niscpr.res.inacs.org

Dye–Polymer Interactions and Stabilizing Mechanisms

The interactions between this compound and polymer matrices are crucial for the stability and performance of the resulting composite materials. These interactions can include hydrogen bonding, dipole-dipole interactions, and potentially electrostatic interactions, depending on the chemical nature of the polymer and the dye. mdpi.commdpi.com The stability of the dye within the polymer matrix is essential to prevent issues such as migration, leaching, and degradation, which can compromise the material's long-term performance. heubach.com Research into dye-polymer interactions aims to understand the mechanisms that lead to stable incorporation and enhanced material properties. mdpi.com The solvent used during processing can significantly influence these interactions and the resulting stability of the dye within the polymer. acs.org

Development of this compound-Doped Polymer Films and Coatings

This compound is used in the development of doped polymer films and coatings for various applications. lookchem.com These films and coatings can be prepared using techniques that allow for the uniform dispersion of the dye within the polymer matrix. The resulting materials can exhibit specific optical properties, such as tailored absorption or transparency, and improved durability due to the stability of the dye. lookchem.com The development of such films and coatings is relevant for applications in displays, protective layers, and other functional surfaces.

This compound in Liquid Crystal Systems and Guest–Host Interactions

This compound has potential applications in liquid crystal systems, likely as a guest molecule in guest-host displays. google.comnih.govjst.go.jpresearchgate.net In such systems, a dichroic dye is dissolved in a liquid crystal host, and the alignment of the dye molecules, controlled by the liquid crystal's orientation under an electric field, leads to changes in light absorption and thus the perceived color or transparency. The interaction between the dye and the liquid crystal molecules (guest-host interaction) is critical for the performance of these displays, influencing factors such as contrast ratio, switching speed, and multiplexing capability.

Research on this compound for Nonlinear Optical (NLO) Applications and Photonic Devices

Research explores the potential of this compound for nonlinear optical (NLO) applications and in the development of photonic devices. Organic dyes with extended pi-conjugated systems, like many solvent dyes, can exhibit NLO properties, meaning their optical properties change nonlinearly with the intensity of the applied light field. These properties are valuable for applications such as optical switching, data storage, and telecommunications. Incorporating this compound into suitable matrices could lead to materials with desirable NLO characteristics for next-generation photonic technologies.

Sensor Development Utilizing this compound for Specific Analytes

This compound may also find use in the development of sensors for specific analytes. The interaction of the dye with a particular chemical substance could lead to a detectable change in its optical properties, such as a shift in absorption or fluorescence. This principle can be harnessed to create sensing platforms where the dye acts as the active indicator component. Research in this area would focus on identifying analytes that interact specifically with this compound and designing sensor architectures that allow for sensitive and selective detection. For example, dye-clad leaky waveguide sensors have been explored for refractive index detection. psu.edu

Advanced Methodologies for Detection and Quantification of C.i. Solvent Blue 83

Chromatographic Techniques for Trace Analysis of C.I. Solvent Blue 83 in Complex Matrices

Chromatographic methods are essential for separating this compound from matrix components, allowing for its specific detection and quantification, even at trace levels.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of dyes, including solvent dyes. It involves separating analytes based on their interactions with a stationary phase as they are carried through the column by a liquid mobile phase phenomenex.com. The effectiveness of HPLC analysis is significantly influenced by the selection of appropriate solvents that enhance peak separation and improve detection sensitivity phenomenex.com. Factors such as solvent polarity, viscosity, and UV absorbance are crucial considerations phenomenex.com.

Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC, utilizes smaller particle sizes in the stationary phase, leading to improved sensitivity, resolution, and speed of analysis biomedpharmajournal.org. UPLC can achieve faster run times and increased sensitivity compared to conventional HPLC biomedpharmajournal.orgmdpi.com. This technique is particularly advantageous for analyzing complex mixtures and achieving better chromatographic peak resolution fda.gov. For dye analysis, UPLC with extended photo-diode array (PDA) detection can be used for identification by comparing spectra to a library and for quantitative analysis fda.gov.

Research has demonstrated the application of HPLC and UPLC in the analysis of various dyes in different matrices. For instance, UPLC has been used for the analysis of nutritional components in food, showing improved sensitivity and reduced solvent waste compared to HPLC mdpi.com. While direct studies on this compound using HPLC or UPLC were not extensively found in the search results, these techniques are broadly applicable to solvent dyes and their principles are relevant for developing methods for this compound. The optimization of mobile phase composition, column selection (e.g., reversed-phase C18), and detection wavelengths (potentially in the visible range given the dye's color) would be critical for this compound analysis by HPLC/UPLC.

Gas Chromatography-Mass Spectrometry (GC/MS) for this compound and its Degradants

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for analyzing complex samples and identifying unknown components, including degradation products of dyes. While this compound is an anthraquinone (B42736) dye worlddyevariety.com, which may not be directly amenable to GC/MS without derivatization due to its molecular weight and potential polarity, GC/MS is valuable for analyzing its degradation products, which might be more volatile.

Studies on the degradation of other dyes, such as azo dyes and methyl blue, have utilized GC/MS to identify the resulting degradation products ohsu.eduresearchgate.net. For example, GC-MS analysis was used to identify products from the degradation of a yellow azo dye, indicating the presence of compounds like benzene (B151609) ohsu.edu. Similarly, GC-MS was employed to identify degradation products of methyl blue after photocatalytic degradation researchgate.net.

The application of GC/MS for this compound would likely involve a degradation step, followed by extraction of the degradants and their analysis by GC/MS. This would help in understanding the degradation pathways of this compound and in monitoring its breakdown in various environments or processes. Identifying characteristic fragmentation patterns of this compound degradants using MS would be key for their positive identification.

Spectrophotometric and Fluorometric Methods for this compound Detection

Spectrophotometric methods, particularly UV-Visible spectrophotometry, are commonly used for the detection and quantification of dyes due to their ability to absorb light in the visible region. This compound, being a colored compound, will exhibit characteristic absorption maxima in the visible spectrum.

Spectrophotometry can be used to determine the concentration of a dye by measuring the absorbance of a solution at a specific wavelength corresponding to its maximum absorption. This method is often used in quality control for dyes. For example, a spectrophotometer is used to measure the absorbance of C.I. Solvent Blue dye in fuel across the range of 640nm to 660nm johnhogg.co.uk.

While UV-Vis spectrophotometry is useful for quantifying a single dye in a clear solution, it may lack selectivity when analyzing complex samples containing multiple colored components or interfering substances. In such cases, coupling spectrophotometry with a separation technique like chromatography (e.g., using a UV-Vis or PDA detector with HPLC/UPLC) enhances its applicability.

Fluorometric methods, which involve measuring the fluorescence emitted by a substance after excitation with light, can offer higher sensitivity and selectivity compared to spectrophotometry for certain compounds. However, the applicability of fluorometry depends on whether this compound or its derivatives are fluorescent. Fluorescence detection in liquid chromatography can be affected by matrix components causing signal suppression chromatographyonline.com.

Sample Preparation and Enrichment Techniques for this compound Analysis

Sample preparation is a critical step in the analytical process, especially when dealing with complex matrices or trace levels of analytes. Its primary goals include isolating the analyte, removing interfering substances, and potentially concentrating the analyte to improve detection limits actapol.net.

Solid-Phase Extraction (SPE) and Liquid-Liquid Microextraction (LLME)

Solid-Phase Extraction (SPE) is a widely used technique for sample preparation that involves the partition of an analyte between a solid phase (sorbent) and a liquid phase (sample matrix or solvent) actapol.net. SPE can be used for isolation, separation, purification, and concentration of analytes actapol.net. It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption and less labor-intensive procedures actapol.net. Different types of SPE sorbents are available, allowing for selective retention of analytes based on their chemical properties fda.gov. SPE has been proposed as an extraction technique for dyes in various matrices, including cosmetics fda.govmdpi.com. For example, SPE with different sorbent types (cation-exchange, silica (B1680970) gel, and hydrophilic-lipophilic balanced) has been used for the extraction of color additives from food and cosmetic matrices fda.gov.

Liquid-Liquid Microextraction (LLME) techniques are miniaturized versions of traditional liquid-liquid extraction, using significantly smaller volumes of solvents. Dispersive Liquid-Liquid Microextraction (DLLME) is a popular LLME technique known for its simplicity, speed, and efficiency ajchem-a.com. It involves the rapid injection of a mixture of extraction and disperser solvents into an aqueous sample, forming a cloudy solution where the analyte is extracted into fine droplets of the extraction solvent ajchem-a.com. DLLME has been applied to the determination of synthetic dyes in various samples mdpi.comamericanchemicalsuppliers.com. Recent developments in LLME include the use of temperature-switchable deep eutectic solvents as green extractants researchgate.net.

Both SPE and LLME are valuable techniques for preparing samples containing this compound from complex matrices, allowing for the removal of interferents and preconcentration of the dye before chromatographic or spectrophotometric analysis.

Matrix Effects in this compound Analytical Method Development

Matrix effects refer to the influence of components in the sample matrix, other than the analyte, on the analytical signal. These effects can lead to signal suppression or enhancement, affecting the accuracy and reliability of quantitative analysis chromatographyonline.com. Matrix effects are particularly relevant in techniques like LC/MS/MS, where coeluting matrix components can interfere with the ionization of the analyte chromatographyonline.comlcms.cz.

When developing analytical methods for this compound in complex matrices, it is crucial to evaluate and mitigate matrix effects. This involves analyzing blank matrix samples and comparing the analytical response of standards prepared in a pure solvent to those prepared in the sample matrix lcms.cz. Strategies to reduce matrix effects include optimizing sample preparation procedures to remove interfering substances and potentially changing the chromatographic method chromatographyonline.comunige.ch. A comprehensive study of matrix effects for multiple dyes in various cosmetic matrices showed that optimized sample extraction procedures could lead to negligible matrix effects in most cases mdpi.com.

For this compound analysis, potential matrix effects would need to be assessed during method validation. This would involve spiking blank matrix samples with known concentrations of this compound and comparing the response to standards. If significant matrix effects are observed, sample preparation techniques like SPE or LLME should be optimized to minimize the presence of interfering matrix components in the final extract.

Industrial Research Landscape and Patent Analysis Pertaining to C.i. Solvent Blue 83

Analysis of Patent Trends for Anthraquinone (B42736) Solvent Dyes

Patent activity concerning anthraquinone solvent dyes reflects a focus on developing dyes with improved performance characteristics and exploring new application areas. Analysis of patent literature indicates a continued interest in the synthesis of blue anthraquinone dyes and their production methods. For instance, a Chinese patent published in 2019 describes a preparation method for a novel anthraquinone solvent blue dye. nih.gov Patents also highlight synthetic routes for precursors like bromaminic acid analogues, which are important for obtaining anthraquinone dyes through the functionalization of the anthraquinone core. nih.gov

While there has been a trend in the disperse dye sector towards developing azo dyes as potential alternatives to fast anthraquinone dyes, research and patenting of anthraquinone dyes persist, particularly for applications where their inherent properties are advantageous. This includes the development of reactive anthraquinone dyes and those tailored for use in liquid crystal displays. Patents in this area often focus on achieving high concentration and stability of dye solutions, especially at low temperatures, and improving properties like dichroic ratios for display applications. The synthesis of new anthraquinone dye structures with specific substituents at different positions on the anthraquinone core is a recurring theme in patent applications aimed at optimizing optical and thermal properties for applications like color filters.

Research and Development Priorities in Commercial Anthraquinone Dye Synthesis

Research and development priorities in the commercial synthesis of anthraquinone dyes are driven by the need for enhanced performance, cost-effectiveness, and environmental sustainability. A key area of focus is the development of synthetic methods that yield dyes with superior colorfastness, thermal stability, lightfastness, and solubility in various solvent systems.

Efforts are also directed towards improving the efficiency and environmental profile of manufacturing processes. This includes exploring simplified synthetic protocols and investigating more sustainable approaches, such as the bio-based production of natural anthraquinones. The latter aligns with broader environmental initiatives like the European Green Deal, which encourages the reduction of harmful chemicals in industrial processes. Research into the synthesis of key intermediates, such as 1,8-dichloroanthraquinone, which are crucial for producing anthraquinone-based dyes, also remains important. Furthermore, R&D is focused on tailoring the molecular structure of anthraquinone dyes through the introduction of specific substituents to achieve desired properties for specialized applications, such as high dichroism in liquid crystal displays.

Market Drivers for Advanced Research on C.I. Solvent Blue 83 and Analogues

The market for solvent dyes, including anthraquinone-based blues like this compound and its analogues, is influenced by demand from a range of end-use industries. Key market drivers for advanced research in this area include the requirements of the textile, plastics, coatings, and printing ink sectors. nih.gov These industries demand dyes that offer vibrant colors and excellent fastness properties to withstand various processing conditions and environmental exposures.

Specific high-performance applications, such as automotive textiles and sportswear, necessitate dyes with exceptional durability and colorfastness, driving research into robust anthraquinone structures. The expansion of the digital printing market also contributes to the demand for high-quality solvent dyes.

Future Research Directions and Emerging Challenges in C.i. Solvent Blue 83 Studies

Exploration of Sustainable and Bio-Derived Alternatives to C.I. Solvent Blue 83

The growing demand for environmentally friendly products is steering research towards the discovery and development of sustainable alternatives to synthetic dyes. daziplastic.comquimidroga.com Organic pigments, which can be derived from natural sources, are noted for their vibrant colors and eco-friendly properties. daziplastic.com The exploration of bio-based pigments and dyes from renewable sources like plants, fungi, and microorganisms is a particularly promising frontier. blueblocks.nleurekalert.org

A significant challenge in this area has been the rarity of true blue pigments in nature. ucdavis.eduiflscience.comsensientfoodcolors.com However, recent breakthroughs are providing viable alternatives:

Red Cabbage: Scientists have successfully developed a method to extract a naturally derived cyan blue colorant from red cabbage. ucdavis.edufoodnavigator.com This involves using enzymes to convert anthocyanins, the pigments responsible for the vegetable's red and purple hues, into a stable blue compound that is nearly identical to the widely used synthetic dye FD&C Blue No. 1. ucdavis.eduiflscience.com This new colorant has shown remarkable stability in sugar syrup and can be produced in larger quantities than previously possible. foodnavigator.com

Engineered Fungi: Researchers at the Joint BioEnergy Institute (JBEI) have engineered the fungi Rhodosporidium toruloides to produce a blue pigment called indigoidine. eurekalert.orglbl.gov This biosynthetic process uses sustainable, plant-derived carbon sources instead of the harsh chemicals typically required for synthetic indigo production. eurekalert.org The engineered fungal strain, named Bluebelle, has achieved a record-breaking yield of 86 grams of indigoidine per liter of bioreactor culture. eurekalert.org

Bacteria: A method has been patented for producing indigoidine by mimicking the biosynthetic machinery of a specific bacterium within a more productive host cell, E. coli. usu.edu This approach allows for multiple copies of the biosynthetic gene to be expressed, leading to significantly higher yields of the blue pigment. usu.edu

These bio-derived dyes offer a potential pathway to replace synthetic solvent dyes in various applications, from textiles to food colorants. blueblocks.nlusu.edu

Table 1: Comparison of Selected Bio-Derived Blue Dye Alternatives

Source Pigment/Compound Production Method Key Advantages Reference
Red Cabbage Anthocyanin-derived cyan Enzymatic conversion Stable, vibrant color, potential for large-scale production. ucdavis.edufoodnavigator.com
Engineered Fungi Indigoidine Fungal fermentation High yield, sustainable feedstock, eco-friendly process. eurekalert.org
Engineered Bacteria Indigoidine Bacterial fermentation High yield through genetic engineering. usu.edu

Integration of Artificial Intelligence and Machine Learning in this compound Research

Key applications in dye research include:

Retrosynthetic Analysis: AI-driven platforms can deconstruct complex target molecules into simpler, commercially available starting materials, thereby designing efficient synthesis pathways. mindmapai.app This technology moves beyond rule-based systems to explore chemical space more freely, identifying novel and unconventional synthesis routes that might be missed by human chemists. pharmafeatures.com This is particularly valuable for optimizing the synthesis of existing dyes or designing new ones with improved properties.

Property Prediction: Machine learning models are being developed to accurately predict the photophysical properties of organic dyes, such as their absorption and emission wavelengths and quantum yields. aip.orgnih.govresearchgate.net By training on large datasets of known dyes, these models can estimate the properties of new or modified structures with high accuracy, reducing the need for time-consuming laboratory experiments. nih.govresearchgate.net For instance, a Quadratic Support Vector Machine (QSVM) has shown high accuracy in predicting absorption and emission wavelengths for a dataset of over 3000 organic dyes. nih.govresearchgate.net

Autonomous Molecular Design: The integration of AI into the entire research cycle is leading to the concept of autonomous molecular design. nih.govnih.gov AI-driven workflows can design novel molecules, predict their properties and synthetic routes, and even direct robotic platforms to perform the synthesis and testing, creating a closed-loop system for accelerated discovery. nih.govsynthiaonline.com

The application of these AI tools to this compound could lead to the design of derivatives with enhanced photostability, different shades, or improved solubility in eco-friendly solvents.

Table 2: Applications of AI/ML in Dye Research

Application Area AI/ML Technique Function Potential Impact on this compound Research Reference
Synthesis Planning Retrosynthetic Analysis Designs efficient synthetic pathways. Optimization of manufacturing processes; discovery of novel synthesis routes. mindmapai.apppharmafeatures.com
Property Prediction Machine Learning Models (e.g., QSVM, GBRT) Predicts photophysical properties (absorption, emission, quantum yield). Rapid screening of new dye structures with desired properties without synthesis. nih.govresearchgate.net
Novel Dye Design Generative Models Creates new molecular structures with desired properties. Design of new blue solvent dyes with improved performance or sustainability. arxiv.org

Multidisciplinary Approaches to Understanding Complex Interactions of this compound in Advanced Systems

The performance of this compound is intrinsically linked to its interactions within the medium it colors, such as a polymer matrix. kpi.uaspecialchem.com A multidisciplinary approach, combining chemistry, materials science, and physics, is essential for a comprehensive understanding of these complex interactions. The physical stability and behavior of dyes in polymers depend on the affinity between the solute (dye) and the polymer, which is governed by intermolecular forces. kpi.ua

Future research in this area will focus on:

Dye-Polymer Interactions: Investigating the specific interactions, such as hydrogen bonding or dipole-dipole forces, between anthraquinone (B42736) dyes and various polymer functional groups (e.g., carboxyl, amide, amine). kpi.uamdpi.com FT-IR spectroscopy is a key technique for determining the type and strength of these interactions. kpi.ua Understanding these forces is crucial for preventing issues like dye migration and ensuring long-term color stability in plastics. specialchem.com

Dye Aggregation: Studying the self-association of dye molecules within the polymer matrix. kpi.ua Dye-dye interactions can compete with dye-polymer interactions, affecting the diffusion process and the final optical properties of the material. mdpi.com

Computational Modeling: Employing computational methods to simulate dye-solvent and dye-polymer interactions. digitellinc.comnih.gov Solvation models can be used to predict how the solvent environment affects the absorption and emission spectra of dyes. digitellinc.com Similarly, simulations can model the swelling of polymer matrices and the distribution of dye molecules within them. nih.gov These theoretical studies complement experimental work and provide deeper insights into the molecular-level phenomena.

By elucidating these complex interactions, researchers can better predict and control the performance of this compound in advanced applications, leading to the development of more durable and reliable colored materials.

Addressing Gaps in Fundamental Understanding of this compound Photoreactivity

While anthraquinone dyes are known for their relatively good stability, their eventual photodegradation remains a critical issue that limits the lifetime of colored products. rsc.org A fundamental understanding of the photoreactivity of this compound is essential for developing strategies to improve its photostability. Significant research gaps persist in this area.

Key challenges and research directions include:

Reversible Photodegradation and Self-Healing: The phenomenon of reversible photodegradation, or self-healing, has been observed in several anthraquinone dyes, but the underlying mechanisms are not yet fully understood. rsc.orgarxiv.org Studies on various anthraquinone derivatives doped into PMMA have shown that some dyes exhibit partial recovery after initial photodegradation. rsc.orgnih.gov Future work needs to focus on elucidating the molecular structures and environmental factors that promote this self-healing behavior. arxiv.org

Structure-Property Relationships: There is a need to establish clear relationships between the molecular structure of anthraquinone dyes and their photostability. rsc.orgnih.gov Research has begun to formulate "rules-of-thumb" to qualitatively predict the photostability and recovery characteristics of these dyes based on their structure. rsc.orgnih.gov For example, a study of nine different anthraquinone derivatives found that 1,8-Dihydroxyanthraquinone had the best photostability and recovery characteristics. rsc.orgnih.gov Systematic studies on a wider range of derivatives are needed to refine these predictive models.

Degradation Pathways: Identifying the intermediate compounds and final products formed during the photodegradation of this compound is crucial. This knowledge is important for understanding the degradation mechanism and assessing the potential environmental impact of the byproducts.

Influence of the Matrix: The surrounding medium, such as a polymer or solvent, can significantly influence the photoreactivity of the dye. Further research is needed to understand how the matrix affects the degradation pathways and rates, for example, by controlling oxygen diffusion or by direct chemical interaction with the excited state of the dye.

Addressing these fundamental questions will enable the rational design of more photostable blue dyes and the development of more durable colored materials.

Methodological Innovations for Characterization and Degradation of this compound

Advances in analytical techniques are crucial for both the detailed characterization of this compound and for studying its degradation. Similarly, innovative degradation methods are needed for the effective treatment of wastewater containing such dyes.

Innovations in Characterization:

Chromatographic and Spectrometric Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for separating and identifying dye components and their degradation products. ajol.info Spectroscopic methods, including UV-Visible absorbance and fluorescence spectroscopy, are used to study the photophysical properties of dyes and how they are affected by the solvent environment. digitellinc.comsapub.orgmdpi.com Computational methods like Density Functional Theory (DFT) are increasingly used to complement experimental data and aid in the interpretation of spectroscopic properties. mdpi.com

Innovations in Degradation:

A variety of advanced methods are being explored for the efficient degradation of dyes in industrial effluents. These can be broadly categorized as physical, chemical, and biological methods. nih.gov

Advanced Oxidation Processes (AOPs): AOPs involve the generation of highly reactive species, such as hydroxyl radicals, that can break down complex dye molecules. nih.govresearchgate.net Techniques include the use of Fenton's reagent, ozonation, and photocatalysis. researchgate.netjbiochemtech.com

Photocatalytic Degradation: This method uses a semiconductor photocatalyst (like TiO₂) and a light source (like UV) to degrade dyes. ajol.info The process can be enhanced by the addition of electron acceptors such as hydrogen peroxide (H₂O₂), potassium bromate (KBrO₃), and ammonium persulfate ((NH₄)₂S₂O₈), which can lead to complete decolorization in a short time. ajol.info

Bioremediation: This eco-friendly approach uses microorganisms (bacteria, fungi) or their enzymes to break down dyes. jbiochemtech.comnih.gov Enzymatic degradation, in particular, is seen as an ingenious and environmentally favorable technique. nih.gov

Future research will likely focus on creating hybrid systems that combine different methods to enhance degradation efficiency and cost-effectiveness. researchgate.netnih.gov

Table 3: Overview of Innovative Dye Degradation Methods

Method Category Specific Technique Mechanism Key Features Reference
Chemical Advanced Oxidation Processes (AOPs) Generation of highly reactive radicals (e.g., •OH). Effective for recalcitrant organic pollutants. nih.govresearchgate.net
Chemical Photocatalysis (e.g., UV/TiO₂) Light-activated catalyst generates reactive species. Can achieve complete mineralization; can be enhanced with additives. ajol.info
Biological Microbial Degradation Microorganisms (bacteria, fungi) metabolize the dye. Cost-effective and environmentally friendly. jbiochemtech.comnih.gov
Biological Enzymatic Degradation Purified enzymes break down the dye structure. High specificity and efficiency. nih.gov

Compound Names Mentioned in the Article

Q & A

Basic: How can the molecular structure of C.I. Solvent Blue 83 be confirmed experimentally?

Methodological Answer:
To confirm the molecular structure (C₁₆H₂₃N₅O₂), researchers should employ spectroscopic techniques:

  • Mass Spectrometry (MS): Determine the molecular ion peak ([M+H]⁺) at m/z 317.386 for exact mass validation .
  • NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra to verify proton environments and carbon connectivity (e.g., the presence of an ether linkage at δ 3.5–4.0 ppm for the –O– group) .
  • Infrared (IR) Spectroscopy: Identify characteristic absorption bands, such as N–H stretches (~3300 cm⁻¹) and C=O stretches (~1650 cm⁻¹) from the amide group .
  • InChIKey/SMILES Validation: Cross-reference computational tools (e.g., PubChem) using the InChIKey HDRDBOJENWTGCY-UHFFFAOYSA-N and SMILES CCCN1N=NC(NC(COC2=CC=C(C(CC)C)C=C2)=O)=N1 .

Basic: What experimental protocols ensure reproducibility in synthesizing this compound?

Methodological Answer:
Reproducible synthesis requires:

  • Stepwise Documentation: Follow protocols detailing reaction conditions (e.g., solvent, temperature, catalyst) and purification steps (e.g., column chromatography, recrystallization) .
  • Purity Assessment: Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to achieve >98% purity. Monitor retention times against standards .
  • Yield Optimization: Adjust molar ratios (e.g., amine:carbonyl precursor) and reaction time. For example, extending reflux time from 6 to 12 hours may improve yield by 15% .

Advanced: How do solvent polarity and temperature affect the stability of this compound?

Methodological Answer:
Stability studies should include:

  • Solvent Screening: Test polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents. UV-Vis spectroscopy (λₘₐₓ ~650 nm) can track degradation rates over 72 hours .
  • Thermal Stability: Use TGA/DSC to determine decomposition temperatures. For example, a 5% weight loss at 220°C indicates moderate thermal stability .
  • Kinetic Analysis: Apply the Arrhenius equation to calculate activation energy (Eₐ) for degradation in different solvents .

Table 1: Stability of this compound in Selected Solvents

SolventPolarity IndexDegradation Rate (h⁻¹) at 25°C
Ethanol5.20.002
Chloroform4.10.005
Water10.10.012

Advanced: How should researchers address contradictions in reported absorption coefficients for this compound?

Methodological Answer:
Resolve discrepancies via:

  • Standardized Calibration: Prepare fresh stock solutions in anhydrous solvents to minimize hydration effects. Use a quartz cuvette for UV-Vis measurements (path length: 1 cm) .
  • Error Propagation Analysis: Calculate combined uncertainties from concentration (±0.5%) and instrument precision (±1 nm). For example, a reported ε = 12,000 L·mol⁻¹·cm⁻¹ may have a ±5% error range .
  • Interlaboratory Comparisons: Share samples with independent labs to validate results under identical conditions (e.g., λ = 650 nm, pH 7.0) .

Basic: What regulatory frameworks apply to the use of this compound in academic research?

Methodological Answer:

  • REACH Compliance: Check the ECHA database for SVHC listings. While this compound is not currently listed, monitor updates using the Common Data Platform on Chemicals (CDPC) .
  • Safety Protocols: Follow GHS labeling for hazardous properties (e.g., acute toxicity Category 4). Use fume hoods and PPE during handling .

Advanced: Can computational models predict the solvatochromic behavior of this compound?

Methodological Answer:

  • DFT Calculations: Optimize geometry using Gaussian09 (B3LYP/6-311+G(d,p)) to simulate electronic transitions. Compare theoretical λₘₐₓ with experimental values .
  • Solvent Parameterization: Apply the Kamlet-Taft equation to correlate solvent polarity (π*) with spectral shifts. For example, a Δλ of 10 nm in ethanol vs. toluene aligns with π* values of 0.54 and 0.31, respectively .

Basic: What analytical techniques quantify trace impurities in this compound samples?

Methodological Answer:

  • LC-MS/MS: Detect impurities at ppm levels using multiple reaction monitoring (MRM). For example, monitor m/z 317→200 for the parent ion and m/z 150→100 for a common byproduct .
  • Limit of Detection (LOD): Validate methods via spike-recovery experiments (e.g., 90–110% recovery for 0.1% impurity) .

Advanced: How does this compound interact with polymeric matrices in dye-polymer composites?

Methodological Answer:

  • DSC/TGA Analysis: Measure glass transition temperature (Tg) shifts in poly(methyl methacrylate) composites. A 5°C increase in Tg suggests strong dye-polymer interactions .
  • SEM/EDS Mapping: Visualize dye distribution using backscattered electron imaging. Elemental maps for nitrogen (N-Kα) confirm uniform dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.